![molecular formula C9H15NO2 B13000585 6-(Aminomethyl)bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B13000585.png)
6-(Aminomethyl)bicyclo[4.1.0]heptane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Aminomethyl)bicyclo[410]heptane-3-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a bicyclo[410]heptane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)bicyclo[4.1.0]heptane-3-carboxylic acid can be achieved through several methods. One common approach involves the use of the Simmons–Smith reaction, where diiodomethane and a zinc-copper couple react with cyclohexene in diethyl ether . This reaction forms the bicyclo[4.1.0]heptane core, which can then be further functionalized to introduce the aminomethyl and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)bicyclo[4.1.0]heptane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
6-(Aminomethyl)bicyclo[4.1.0]heptane-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound is explored as a potential bioisostere for meta-substituted arenes, which can improve the metabolic stability and lipophilicity of drug candidates.
Materials Science: Its unique bicyclic structure makes it a candidate for the development of novel materials with specific mechanical and chemical properties.
Biological Studies: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which 6-(Aminomethyl)bicyclo[4.1.0]heptane-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bicyclic structure provides rigidity and spatial orientation that can influence binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Norcarane (Bicyclo[4.1.0]heptane): A structurally similar compound used as a precursor in various chemical reactions.
6-Amino-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid: Another bicyclic compound with similar functional groups.
Uniqueness
6-(Aminomethyl)bicyclo[4.1.0]heptane-3-carboxylic acid is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
6-(aminomethyl)bicyclo[4.1.0]heptane-3-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c10-5-9-2-1-6(8(11)12)3-7(9)4-9/h6-7H,1-5,10H2,(H,11,12) |
InChI Key |
GFHNIRGMDCEFCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2CC1C(=O)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-tert-Butyl 6-ethyl 3-azabicyclo[4.1.0]heptane-3,6-dicarboxylate](/img/structure/B13000507.png)
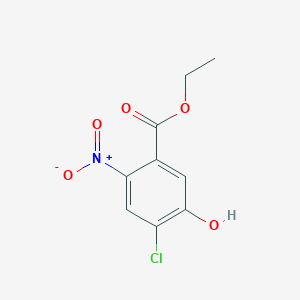
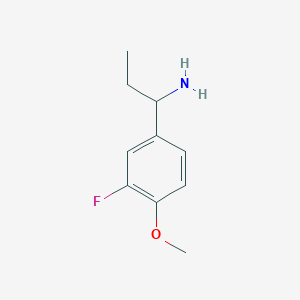

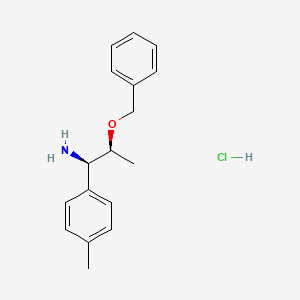
![3-(8-Azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B13000529.png)
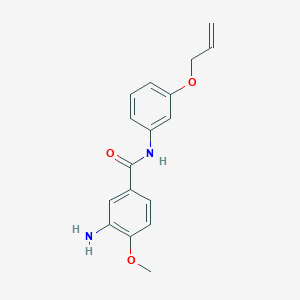
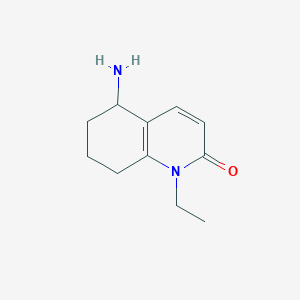
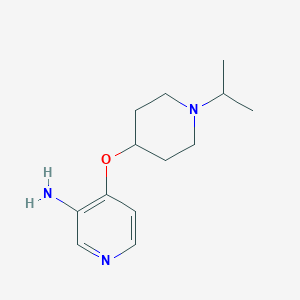
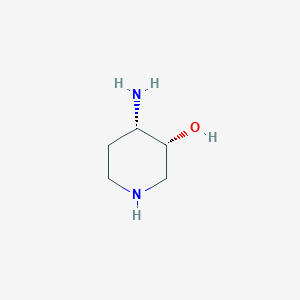

![1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13000565.png)

![4,6,8-Trimethyl-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B13000573.png)
